cyclo[DL-Ala-Gly-DL-Val-DL-Ala-DL-Trp]
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[DL-Ala-Gly-DL-Val-DL-Ala-DL-Trp] typically involves the cyclization of linear peptides. The process begins with the solid-phase peptide synthesis (SPPS) of the linear peptide sequence. The linear peptide is then subjected to cyclization under specific conditions to form the cyclic structure. Common reagents used in this process include coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and bases like DIPEA (N,N-Diisopropylethylamine).
Industrial Production Methods
Industrial production of cyclic peptides like cyclo[DL-Ala-Gly-DL-Val-DL-Ala-DL-Trp] often involves large-scale SPPS followed by cyclization in solution. The process is optimized for yield and purity, with careful control of reaction conditions to ensure the formation of the desired cyclic structure. Purification is typically achieved through techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Cyclo[DL-Ala-Gly-DL-Val-DL-Ala-DL-Trp] can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like tryptophan.
Reduction: Reduction reactions can affect disulfide bonds if present.
Substitution: Amino acid side chains can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents or acylating agents under controlled conditions.
Major Products
The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives.
Scientific Research Applications
Cyclo[DL-Ala-Gly-DL-Val-DL-Ala-DL-Trp] has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide cyclization and stability.
Biology: Investigated for its potential role in modulating biological processes, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of cyclo[DL-Ala-Gly-DL-Val-DL-Ala-DL-Trp] involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The cyclic structure of the peptide allows for a unique mode of binding, which can enhance its stability and specificity. The pathways involved in its action can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Cyclo(Gly-Phe): Another cyclic dipeptide with different amino acid composition.
Cyclo(Trp-Tyr): Contains tryptophan and tyrosine, offering different chemical properties.
Cyclo(Trp-Trp): Composed of two tryptophan residues, providing unique electronic characteristics.
Uniqueness
Cyclo[DL-Ala-Gly-DL-Val-DL-Ala-DL-Trp] is unique due to its specific sequence of alternating D- and L-amino acids, which can impart distinct structural and functional properties. This alternating sequence can influence its stability, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-(1H-indol-3-ylmethyl)-3,9-dimethyl-12-propan-2-yl-1,4,7,10,13-pentazacyclopentadecane-2,5,8,11,14-pentone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O5/c1-12(2)20-24(35)28-14(4)22(33)29-18(9-15-10-25-17-8-6-5-7-16(15)17)23(34)27-13(3)21(32)26-11-19(31)30-20/h5-8,10,12-14,18,20,25H,9,11H2,1-4H3,(H,26,32)(H,27,34)(H,28,35)(H,29,33)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQDUSUKSGAFMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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